Iron methoxide

Description

Significance of Iron Methoxide (B1231860) in Contemporary Inorganic Chemistry

Iron methoxide's importance in modern inorganic chemistry stems from its role as a versatile precursor and catalyst. As a precursor, it is instrumental in the synthesis of iron-containing nanoparticles, particularly iron oxides. beilstein-journals.orgnih.gov The thermal decomposition of this compound and related alkoxide complexes offers a pathway to produce nanoparticles with controlled sizes and shapes, which is crucial for their application in fields like medicine, materials science, and catalysis. rsc.orgnih.gov The ability to fine-tune the dimensional characteristics and morphology of these nanoparticles by varying reaction parameters such as precursor concentration is a key area of investigation. rsc.orgnih.gov

In the realm of catalysis, iron-based catalysts are highly sought after due to iron's abundance, low cost, and reduced toxicity compared to many noble metals. mdpi.com this compound complexes have been explored for their catalytic activity in various organic transformations, including oxidation reactions. mdpi.commdpi.com For instance, iron complexes can activate oxidants like hydrogen peroxide or molecular oxygen to facilitate the oxidation of substrates such as hydrocarbons and alcohols. mdpi.com The adsorption and reaction of methanol (B129727) on iron oxides, which can be formed from methoxide precursors, is a critical aspect of processes like the selective oxidation of methanol to formaldehyde (B43269). rsc.orgresearchgate.net

Overview of Research Trajectories for Iron(II) and Iron(III) Methoxide Species

Research into this compound has diverged into distinct yet interconnected paths for its iron(II) and iron(III) species, driven by the differing properties endowed by the oxidation state of the central iron atom.

Iron(II) methoxide research often focuses on its utility in catalysis and as a starting material for other iron(II) compounds. thermofisher.comscbt.com Studies have explored its role in biomimetic aerobic oxidation of alcohols, where an iron complex acts as a substrate-selective catalyst. nih.gov The synthesis and characterization of dimeric and monomeric iron(II) alkoxide complexes are being investigated to understand the influence of factors like Lewis bases on their nuclearity and subsequent reactivity. nih.gov

Iron(III) methoxide research is prominent in the study of model complexes for non-heme iron enzymes and in the development of novel catalytic systems. researchgate.net For example, ferric methoxide complexes have been synthesized to model the hydrogen atom abstraction step in the mechanism of enzymes like lipoxygenase. researchgate.net The synthesis of iron(III) complexes often involves the use of sodium methoxide as a reagent to create the desired methoxide ligand environment around the iron center. researchgate.net Furthermore, the chemistry of iron(III) oxoalkoxides is being explored for the creation of complex polynuclear clusters with interesting magnetic and structural properties. researchgate.net

A comparative approach is also crucial in understanding the distinct behaviors of Fe(II) and Fe(III) species. For instance, studies comparing the interaction of Fe(II) and Fe(III) ions with biological molecules like DNA have shown that the Fe(III) cation exhibits stronger interactions. nih.gov While both oxidation states are relevant in various applications, the choice between ferrous and ferric formulations can significantly impact efficacy, as seen in the treatment of iron deficiency anemia. nih.govmenoufia-med-j.com

Table 1: Comparative Research Focus on Iron(II) and Iron(III) Methoxide

| Feature | Iron(II) Methoxide | Iron(III) Methoxide |

|---|---|---|

| Primary Research Area | Catalysis, Synthesis of Iron(II) materials | Bioinorganic modeling, Catalysis, Materials synthesis |

| Key Applications | Biomimetic oxidation reactions nih.gov | Models for metalloenzymes, researchgate.net Precursors for iron(III) oxides acs.org |

| Structural Studies | Focus on monomeric and dimeric complexes nih.gov | Investigation of polynuclear oxo-clusters researchgate.net |

| Reactivity Focus | Electron transfer processes nih.gov | Hydrogen atom abstraction, researchgate.net Nucleophilic attack acs.org |

Table 2: Selected this compound Research Findings

| Compound/System | Research Finding | Significance | Reference |

|---|---|---|---|

| Fe(III)(PY5)(OMe)2 | Models the hydrogen atom abstraction step of lipoxygenase. | Provides insight into the mechanism of non-heme iron enzymes. | researchgate.net |

| Iron(II) Alkoxide Complexes | Lewis bases can control the nuclearity (monomeric vs. dimeric). | Allows for tuning the reactivity of the iron center for catalysis. | nih.gov |

| Thermal Decomposition of Iron Alkoxides | A method to synthesize iron oxide nanoparticles with controlled size. | Enables the production of advanced materials for various applications. | rsc.orgnih.gov |

| Iron(III) Methoxide in Synthesis | Used to generate iron(III) complexes with 2-hydroxyphenones. | Demonstrates its utility as a reagent in coordination chemistry. | researchgate.net |

| Fe(OCH3)+ Cation | Studied for its ability to undergo β-hydrogen transfer. | Provides a simple model for fundamental organometallic reaction mechanisms. | acs.org |

Structure

2D Structure

Properties

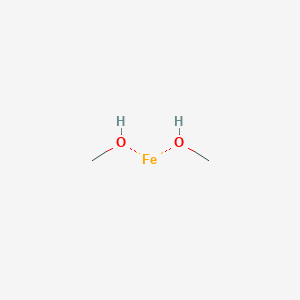

Molecular Formula |

C2H8FeO2 |

|---|---|

Molecular Weight |

119.93 g/mol |

IUPAC Name |

iron;methanol |

InChI |

InChI=1S/2CH4O.Fe/c2*1-2;/h2*2H,1H3; |

InChI Key |

YPWKOAYHFZTKBJ-UHFFFAOYSA-N |

Canonical SMILES |

CO.CO.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Iron Methoxide Complexes

Solution-Phase Synthesis Approaches

Solution-phase synthesis is a cornerstone for creating well-defined iron methoxide (B1231860) complexes. These methods involve the reaction of precursors in a liquid medium, allowing for precise control over stoichiometry and reaction conditions.

Non-aqueous methods are frequently employed to prevent the hydrolysis of the highly reactive methoxide ligand. These routes typically involve the use of dry organic solvents. A common strategy is the reaction of an iron halide with an alkali metal methoxide. wikipedia.org For example, sodium methoxide can be produced by reacting sodium metal with methanol (B129727), which then serves as the methoxide source. wikipedia.org

A specific example is the synthesis of Tetraphenylporphinatoiron(III) Methoxide (TPPFe(III)OCH₃). oup.com In this procedure, a methanol solution of sodium methoxide is added to a solution of Tetraphenylporphinatoiron(III) Chloride in dry benzene. The mixture is refluxed for several hours, leading to the formation of the desired iron methoxide complex. oup.com Similarly, research on iron(III) ethoxides shows that reacting iron(III) halides like FeCl₃ or FeBr₃ with sodium ethoxide in a non-aqueous medium of toluene/ethanol (B145695) yields complex oxoethoxide structures. slu.se This suggests that similar reactions with sodium methoxide would produce analogous this compound products.

Non-aqueous sol-gel routes also represent a versatile approach for synthesizing metal oxide materials from metal alkoxide precursors without the addition of water. researchgate.netjst.go.jpkit.edu These methods offer excellent control over the material's properties by avoiding surfactants and allowing for high crystallinity at lower temperatures. researchgate.net

Table 1: Example of Non-Aqueous Synthesis for an this compound Complex

| Precursor 1 | Precursor 2 | Solvent System | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| Tetraphenylporphinatoiron(III) Chloride (TPPFe(III)Cl) | Sodium Methoxide (NaOCH₃) | Dry Benzene / Dry Methanol | Reflux for 3 hours | Tetraphenylporphinatoiron(III) Methoxide (TPPFe(III)OCH₃) | oup.com |

| Iron(III) Halide (FeX₃, X=Cl, Br) | Sodium Ethoxide (NaOEt) | Toluene / Ethanol | - | Iron(III) oxoethoxide mixtures | slu.se |

Note: The second entry describes ethoxide synthesis, which serves as a model for methoxide synthesis.

Ligand exchange, or metathesis, is a powerful technique for synthesizing iron alkoxides by substituting ligands on a pre-existing metal complex. princeton.edu This approach can involve the reaction of an iron compound with an alcohol, an alkali metal alkoxide, or through processes like transesterification. In the transesterification process, a metal alkoxide reacts with an ester, resulting in the exchange of the alkyl groups. wikipedia.org

Studies on mononuclear nonheme Fe(III) complexes have demonstrated the lability of the methoxide ligand. For instance, the bound methoxide in the complex [PPh₄][Fe(III)(PS3″)(OCH₃)] can be replaced by an acetonitrile (B52724) molecule, showcasing the principle of ligand exchange on an iron(III) center. acs.org This reactivity allows for the synthesis of various derivatives from a common this compound precursor. The Fe(III)–OCH₃ moiety in this complex can also act as a nucleophile, reacting with electrophiles like benzyl (B1604629) chloride to generate other Fe(III)–X species. acs.org

While detailed studies on ligand exchange for this compound are specific, the broader field of metal alkoxide chemistry provides relevant examples. Research on tin alkoxides shows that the reaction outcome—either ester elimination or ligand exchange—can be controlled by the choice of solvent. sci-hub.se Similarly, heterobimetallic uranium(V) alkoxides have been successfully synthesized via ligand exchange between a uranium-pyridine complex and an alkali metal amide in the presence of an alcohol. mdpi.com These examples underscore the general applicability and principles of ligand exchange for preparing target alkoxide complexes.

Solid-State Preparative Techniques for this compound-Containing Materials

Solid-state synthesis, often called the ceramic method, involves the reaction of solid precursors at high temperatures to produce new solid materials. sigmaaldrich.com This "heat and beat" or "shake and bake" approach is widely used for producing polycrystalline materials, including mixed metal oxides. sigmaaldrich.combdu.ac.in The process typically involves grinding the solid reactants together, pelletizing the mixture, and heating it in a furnace for an extended period. sigmaaldrich.com

While this method is more commonly associated with the synthesis of robust materials like oxides and sulfides, it can be adapted to prepare complex materials containing iron. For example, perovskites such as LaFeO₃ have been prepared through solid-state gelation synthesis routes. mdpi.com Another solid-state technique is the thermal decomposition of molecular or polymeric precursors. mdpi.com In this method, a complex containing the desired metals in the correct stoichiometry is heated, causing it to decompose into the final solid product at relatively low temperatures. bdu.ac.inmdpi.com

Although the direct synthesis of simple this compound via solid-state reaction is not common due to the thermal lability of the methoxide group, these techniques are relevant for creating iron-containing mixed-oxide materials where an alkoxide might be used as a precursor that decomposes in situ. For instance, the hydrothermal synthesis of mesoporous iron-cerium mixed oxides involves the calcination of a solid precursor obtained from solution. acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgmdpi.com These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly methods. Iron itself is considered a "green" metal as it is the most abundant and non-toxic of the transition metals, aligning with sustainable practices. nih.govrsc.org

Key green chemistry principles applicable to this compound synthesis include:

Use of Safer Solvents: Traditional syntheses often use hazardous solvents like benzene. oup.com Green approaches would favor benign solvents like water (if hydrolysis can be controlled), ethanol, or supercritical CO₂. ajrconline.org

Catalysis: Employing catalytic methods can reduce energy consumption, minimize waste, and improve reaction selectivity compared to stoichiometric reagents. ajrconline.orgnih.gov Iron-based catalysts are themselves a focus of green chemistry for performing reactions like hydrogenations and cascade syntheses under mild conditions. nih.gov

Energy Efficiency: Designing syntheses that can be conducted at ambient temperature and pressure minimizes energy requirements. ajrconline.org Microwave-assisted synthesis is one technique that can increase reaction rates and reduce energy consumption. mdpi.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources is a core principle. ajrconline.org For this compound, this could involve sourcing methanol from biomass.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ajrconline.org

Recent developments in the green synthesis of iron-containing nanomaterials often utilize plant extracts or microorganisms as reducing and capping agents, avoiding toxic chemicals. researchgate.net While these methods typically produce iron oxides, the underlying principles of using benign solvents and reagents are directly transferable to the synthesis of molecular complexes like this compound.

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Conventional Method Component | Potential Green Alternative | Reference (Principle) |

|---|---|---|---|

| Safer Solvents | Benzene, Toluene | Ethanol, Water, Supercritical CO₂ | ajrconline.org |

| Catalysis | Stoichiometric reagents | Use of an efficient catalyst to lower activation energy | nih.gov |

| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, room temperature reactions | ajrconline.orgmdpi.com |

| Renewable Feedstocks | Petrochemical-derived methanol | Bio-methanol | ajrconline.org |

| Less Hazardous Synthesis | Use of reactive alkali metals (e.g., Na) | Electrochemical methods, biocatalysis | mdpi.comamasci.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications in Iron Methoxide (B1231860) Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of iron methoxide compounds. These methods are particularly sensitive to the presence and coordination environment of the methoxide ligand.

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the formation and transformation of methoxide groups on iron centers. osti.gov The adsorption of methanol (B129727) onto iron oxide surfaces can lead to the formation of methoxy (B1213986) groups, which are spectroscopically distinct from physisorbed methanol. osti.gov Studies on iron clusters exposed to methanol have explored the C-O stretching vibration region (around 920–1090 cm⁻¹) to distinguish between molecularly adsorbed methanol and the formation of this compound. capes.gov.braip.org In these gas-phase cluster studies, the absorbing species was identified as molecularly adsorbed methanol, with frequencies shifted about 40 cm⁻¹ to the red compared to gas-phase methanol, and no direct evidence of methoxy formation was observed. capes.gov.braip.org

However, in condensed phases and within coordination complexes, IR spectroscopy can clearly indicate the presence of the methoxide ligand. For instance, the reaction of iron oleate (B1233923) with sodium methoxide results in distinct changes in the FT-IR spectrum, signaling a change in the coordination mode between the carboxyl group and the iron center upon methoxide interaction. researchgate.net The analysis of formaldehyde (B43269) adsorption on iron oxide has also identified methoxy groups as a product, characterized by their unique vibrational signatures. osti.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound/System | Reference |

|---|---|---|---|

| C-O Stretch (of Methoxy) | ~1050 | Methoxy groups on iron oxide | osti.gov |

| C-O Stretch (of adsorbed Methanol) | 990 - 1050 | Fen(CH3OH)m clusters | capes.gov.braip.org |

| Asymmetric Stretch (CH3) | ~2940 | Methoxy radical (CH3O) | researchgate.net |

| Symmetric Stretch (CH3) | ~2850 | Methoxy radical (CH3O) | researchgate.net |

Raman spectroscopy, particularly resonance Raman, provides complementary information to IR spectroscopy, especially for highly colored iron complexes. A study on imidazole (B134444) adducts of (octaethylporphinato)iron(III) methoxide utilized resonance Raman spectroscopy to probe the system. acs.org This technique can offer evidence for specific interactions, such as hydrogen bonding between ligands in the iron coordination sphere. acs.org While detailed Raman spectra of simple this compound are not extensively documented in the provided sources, general principles suggest that key vibrational modes, such as the Fe-O stretch and internal methoxide ligand vibrations, would be Raman active. The methoxy group in various molecules typically shows bands between 950 and 1470 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments in this compound Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the structure and electronic properties of diamagnetic and, notably, paramagnetic this compound complexes in solution. The paramagnetic nature of many iron(II) and iron(III) centers leads to significant hyperfine shifts in the NMR spectra, providing a sensitive probe of the ligand environment. acs.org

In the ¹H NMR spectrum of a nonheme iron(III) terminal methoxide complex, [FeIII(N3PyO2Ph)(OCH3)]ClO4, the reaction with a radical species could be monitored, leading to the formation of a product whose methoxy group was identified by a characteristic peak. scispace.comnih.gov For example, the formation of Ph3COCH3 was confirmed by a peak appearing at δ 3.04 ppm in THF-d8. scispace.comnih.gov

The ¹H NMR spectrum of a dimeric iron(II) complex, {FeII(OEBOMe)}2, formed via reaction with methoxide, displays a characteristic upfield methoxy resonance. figshare.com The spectrum of this paramagnetic dimer shows marked temperature dependence that deviates from the Curie law, consistent with its dimeric structure. figshare.com In some highly paramagnetic systems, such as a bis(methoxide) complex of Fe(IV), the proton shifts can be extreme; for instance, the pyrrole-H chemical shift was observed at -37.5 ppm at -78 °C. acs.org These large paramagnetic shifts are invaluable for mapping spin density distribution on the ligands. acs.org

| Complex/Product | Nucleus | Chemical Shift (δ, ppm) | Solvent/Temp | Reference |

|---|---|---|---|---|

| Ph3COCH3 (product from FeIII-OCH3 reaction) | ¹H | 3.04 | THF-d8 | scispace.comnih.gov |

| {FeII(OEBOMe)}2 | ¹H | Upfield methoxy resonance | Not specified | figshare.com |

| [TMPFe(OCH3)2] (FeIV) | ¹H | -37.5 (pyrrole-H) | -78 °C | acs.org |

X-ray Diffraction Studies for Crystallographic Structure Determination

Single-crystal X-ray diffraction has been successfully applied to various this compound complexes, revealing a range of structural motifs. A mononuclear nonheme Fe(III) complex, [PPh4][FeIII(PS3″)(OCH3)], was shown to have a distorted trigonal-bipyramidal geometry with the methoxide ligand in an axial position. acs.org Similarly, the crystal structure of a terminal Fe(III)-methoxide complex, FeIII(N3PyO2Ph)(OCH3), was determined, showing a relatively short Fe-OCH3 bond length of 1.784(2) Å, which is on the shorter end of the typical range for Fe(III)-OCH3 complexes (1.77–1.90 Å). scispace.comnih.gov

In another example, a dimeric iron(II) complex, {FeII(OEBOMe)}2, formed from a reaction involving methoxide, was characterized as having a centrosymmetric structure where two helical units are connected by a pair of Fe-O bonds, with each iron ion in an approximately trigonal bipyramidal geometry. figshare.com Structural studies comparing a ferric-methoxide complex and its ferrous-methanol analogue revealed a dramatic shortening of the Fe-O bond from 2.04 Å to 1.78 Å and a widening of the Fe-O-CH3 angle from 134° to 165° upon oxidation, suggesting multiple-bond character in the Fe(III)-OMe bond. sci-hub.ru Some structures feature methoxide as a bridging ligand, as seen in a compound where two iron atoms are bridged by a methoxide group in addition to other ligands. nih.gov

| Compound | Fe Oxidation State | Coordination Geometry | Fe-OCH3 Bond Length (Å) | Reference |

|---|---|---|---|---|

| [PPh4][FeIII(PS3″)(OCH3)] | III | Distorted trigonal-bipyramidal | Not specified | acs.org |

| FeIII(N3PyO2Ph)(OCH3) | III | Distorted octahedral | 1.784(2) | scispace.com |

| {FeII(OEBOMe)}2 | II | Trigonal bipyramidal | Not specified (bridging) | figshare.com |

| Ferric methoxide complex (PY5 ligand) | III | Not specified | 1.78(2) | sci-hub.ru |

| Ferrous methanol complex (PY5 ligand) | II | Not specified | 2.04(1) (Fe-O(H)CH3) | sci-hub.ru |

While single-crystal XRD analyzes individual crystals, powder X-ray diffraction (PXRD) is used to characterize the bulk, polycrystalline materials that may be synthesized from this compound precursors. This technique is essential for identifying crystalline phases and determining crystallite size in materials such as iron oxides. mdpi.com Iron oxides like hematite (B75146) (α-Fe2O3) and goethite (α-FeOOH) are common products derived from the decomposition or transformation of iron-containing precursors. mdpi.comrepositorioinstitucional.mx PXRD patterns can confirm the formation of specific iron oxide polymorphs and estimate their average crystallite size. mdpi.com For example, in the synthesis of iron oxide nanoparticles, PXRD is used to validate the crystalline structure by comparing the diffraction peaks to standard patterns from databases, such as the JCPDS card for magnetite (Fe3O4). researchgate.net

Mass Spectrometric Identification and Fragmentation Analysis of this compound Species

Mass spectrometry serves as a powerful analytical tool for the characterization of metal alkoxides, including this compound species, in the gas phase. Techniques such as Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI) have been employed to determine the molecular weights and elucidate the decomposition pathways of these compounds. nih.gov Metal alkoxides exhibit a strong tendency to form clusters and oligomers through oxo-bridges, and mass spectrometry is instrumental in identifying these gas-phase species. nih.gov

In the study of the "bare" this compound cation, Fe(OCH₃)⁺, mass spectrometry combined with computational studies has been utilized to examine its structure and reactivity. acs.org These studies have identified two isomers in the gas phase: the this compound cation (Fe(OCH₃)⁺) and its tautomer, the formaldehyde complex of the iron hydride cation (HFe(OCH₂)⁺). acs.org The this compound cation corresponds to the global minimum on the [Fe,C,H₃,O]⁺ potential-energy hypersurface. acs.org

The fragmentation of this compound species is influenced by the ionization method and the energy applied. Under EI conditions, fragmentation can provide insights into the relative bond strengths within the molecule. nih.gov For the Fe(OCH₃)⁺ cation, a key parameter determined through mass spectrometric methods is the bond-dissociation energy for the Fe⁺−OCH₃ bond, which has been experimentally measured. acs.org

Table 1: Key Mass Spectrometric Data for the this compound Cation

| Property | Value | Reference |

| Isomer 1 | Fe(OCH₃)⁺ | acs.org |

| Isomer 2 | HFe(OCH₂)⁺ | acs.org |

| Fe⁺−OCH₃ Bond-Dissociation Energy | 69 ± 2 kcal/mol | acs.org |

| Relative Stability | Fe(OCH₃)⁺ is 15 ± 4 kcal/mol more stable than HFe(OCH₂)⁺ | acs.org |

While detailed fragmentation patterns for simple iron(II) or iron(III) methoxide are not extensively documented in readily available literature, general principles suggest that fragmentation would proceed via cleavage of the metal-oxygen bond or the carbon-oxygen bond. The specific fragmentation pathways and the m/z values of the resulting ions depend on the stability of the charged fragments produced. ESI mass spectrometry has been particularly useful for studying the reactivity of metal alkoxides in solution and characterizing the products of processes like sol-gel synthesis. nih.gov For instance, in studies of more complex iron alkoxide systems, ESI-MS has been used to identify species in solution, although sometimes with limited insight into the precise nature of all paramagnetic species formed. acs.org

Electrochemical Characterization of this compound Redox Behavior

The electrochemical properties of this compound are intrinsically linked to the oxidation state of the iron center (Fe(II)/Fe(III)) and are significantly influenced by the coordination environment. Cyclic voltammetry is a primary technique used to investigate the redox behavior of these complexes, providing information on their redox potentials and the reversibility of electron transfer processes.

The ligand environment plays a crucial role in tuning the Fe(II)/Fe(III) redox potential. The introduction of a methoxide ligand can stabilize higher-valent states of iron. For example, studies on iron porphyrin complexes have shown that ligation by strongly basic oxyanions like methoxide (⁻OCH₃) promotes the formation of iron(IV) species upon one-electron oxidation. pnas.org

In the cyclic voltammogram of a methoxide-ligated iron(III) porphyrin, the redox couple for the Fe(III)/Fe(IV) transition is observed, which is not typically seen in the absence of such strongly basic axial ligands. pnas.org This demonstrates the profound effect of the methoxide ligand on the electronic structure and redox properties of the iron center.

Research on other nonheme iron complexes further highlights the influence of alkoxide ligands on redox potentials. In a series of [Fe(bztpen)OR]²⁺ complexes, where 'R' is an alkyl group, the Fe(III) to Fe(II) reduction potential was measured in acetonitrile (B52724). For the methoxide-containing complex (R=Me), a specific cathodic peak potential was identified. nih.gov

Table 2: Electrochemical Data for Selected Iron-Methoxide Containing Complexes

| Complex | Redox Couple | Potential (V vs. reference) | Solvent | Reference |

| [Fe(bztpen)OCH₃]²⁺ | Fe(III)/Fe(II) | Ecp = -0.310 to -0.278 V | Acetonitrile | nih.gov |

| 2-OCH₃a | Fe(III)/Fe(IV) | E₁/₂ ≈ -0.5 V vs. SCE | Dichloromethane (B109758) | pnas.org |

| 2-OCH₃a | Fe(IV)/Fe(IV) π-cation radical | E₁/₂ ≈ +0.9 V vs. SCE | Dichloromethane | pnas.org |

a) 2-OCH₃ refers to a specific methoxide-ligated iron(III) tetraphenylporphyrin (B126558) complex from the study. pnas.org

The redox potential of an iron complex is a critical parameter in its application in catalysis, as it governs the facility of electron transfer in catalytic cycles. The ability of ligands like methoxide to modulate these potentials is therefore of significant scientific interest. kit.eduacs.org The solvent also plays a role; for instance, the redox potential of some iron complexes has been shown to be more facile for oxidation in water compared to acetonitrile. psu.edu

Chemical Reactivity and Mechanistic Investigations of Iron Methoxide

Reaction Pathways and Kinetic Studies

The reactivity of iron methoxide (B1231860) is diverse, encompassing key organometallic processes such as β-hydrogen transfer and radical transfer reactions. Kinetic investigations of these pathways have been instrumental in elucidating their underlying mechanisms.

β-hydrogen transfer, more commonly known as β-hydride elimination, is a fundamental reaction pathway for metal alkoxide and alkyl complexes. libretexts.orgwikipedia.org In the context of an iron methoxide cation, this process involves the transfer of a hydrogen atom from the methoxide's methyl group (the β-carbon) to the iron center. This reaction transforms the this compound into a metal-hydride complex with a coordinated formaldehyde (B43269) molecule. wikipedia.org

Several conditions must be met for this reaction to occur. The iron center must be coordinatively unsaturated, meaning it must have a vacant coordination site available to accept the incoming hydride. libretexts.orgwikipedia.org The mechanism proceeds through a cyclic, four-membered transition state, which requires a syn-coplanar arrangement of the Fe-O-C-H bonds. nih.gov During the transfer, the d-electrons of the iron center donate into the σ* antibonding orbital of the C-H bond, facilitating its cleavage. wikipedia.org This process is a common decomposition pathway for metal alkoxides and is a key step in various catalytic reactions, such as the Shell higher olefin process. wikipedia.org

Iron(III) methoxide complexes have been shown to participate in radical transfer reactions, providing direct experimental models for the "radical rebound" step proposed in the mechanisms of nonheme iron oxygenases and halogenases. nih.gov In a notable study, a mononuclear nonheme iron(III) terminal methoxide complex, [FeIII(N3PyO2Ph)(OCH3)]ClO4, was synthesized and reacted with the triphenylmethyl radical (Ph3C•). nih.govacs.org

The reaction results in the formation of a methoxyether product (Ph3COCH3) and the one-electron reduction of the iron center to iron(II). nih.govacs.org This transformation demonstrates a homolytic cleavage of the iron-oxygen bond occurring in concert with the formation of a new carbon-oxygen bond. nih.gov Spectroscopic analyses, including UV-vis, EPR, 1H NMR, and Mössbauer spectroscopy, confirmed the identities of the products and the change in the iron's oxidation state. nih.govacs.org This direct observation of a radical rebound process provides substantial support for its feasibility in the catalytic cycles of related biological systems. nih.gov

Kinetic studies have been crucial in refining the mechanistic understanding of this compound reactions. For the radical transfer reaction between an iron(III) methoxide complex and a series of para-substituted triarylmethyl radicals, second-order rate constants were determined. manchester.ac.ukacs.org The analysis of these kinetic data using Hammett and Marcus plots indicated that the reaction proceeds via a concerted mechanism. manchester.ac.ukacs.org This finding suggests the reaction passes through a single transition state without the formation of a preceding charge-transfer complex. manchester.ac.ukacs.org

In a different system involving the ferric methoxide complex Fe(III)(PY5)(OMe)2, reactivity studies with various hydrocarbon substrates demonstrated a correlation between the reaction rates and the substrates' C-H bond dissociation energies (BDEs). nih.govresearchgate.net This relationship is a strong indicator of a hydrogen atom abstraction (HAT) mechanism, where the rate-determining step is the abstraction of a hydrogen atom from the organic substrate by the this compound complex. nih.gov The thermodynamic driving force of the reaction was found to be a key, though not sole, modulator of reactivity. researchgate.net

Table 1: Kinetic Data for Hydrogen Atom Abstraction by Fe(III)(PY5)(OMe)2 from Various Substrates Data based on findings related to reactivity scaling with bond dissociation energies. nih.govresearchgate.net

| Substrate | C-H Bond Dissociation Energy (kcal/mol) | Observed Rate Constant (kobs) |

| 1,4-Cyclohexadiene | ~76 | High |

| 9,10-Dihydroanthracene | ~78 | Moderate-High |

| Toluene | ~89 | Low |

| Ethylbenzene | ~98 | Very Low |

Isomerization and Tautomerization Processes

While specific isomerization or tautomerization reactions of the this compound moiety itself are not widely documented, the β-hydride elimination process can be viewed as a form of intramolecular transformation. wikipedia.org This reaction effectively converts one type of organometallic complex (a metal alkoxide) into another (a metal-hydride-alkene complex). libretexts.org This transformation is a fundamental step in catalytic cycles where the rearrangement of ligands is necessary to advance the reaction, such as in polymerization and hydroformylation reactions. wikipedia.org

Ligand Field Theory and Electronic Structure Analysis of this compound

Ligand Field Theory (LFT) is a model that combines principles from molecular orbital theory and crystal field theory to describe the electronic structure of coordination complexes. wikipedia.orgpurdue.edu It provides a framework for understanding the magnetic, optical, and chemical properties of compounds like this compound. britannica.com

In an this compound complex, the methoxide ligand (CH3O-) creates an electric field that affects the energies of the iron atom's five d-orbitals. In a simplified octahedral geometry, these d-orbitals split into two sets with different energy levels: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dx²-y², dz²). oregonstate.edu The magnitude of this energy splitting (ΔO) influences the electronic configuration of the metal center. oregonstate.edu

For instance, the complex [FeIII(N3PyO2Ph)(OCH3)]ClO4 was characterized by EPR spectroscopy, which revealed a signal at g = 4.26. nih.gov This signal is consistent with a high-spin Fe(III) (S = 5/2) ground state, indicating that the ligand field created by the methoxide and the supporting pentadentate ligand is not strong enough to force electron pairing. nih.gov The high-spin configuration means that the five d-electrons of the Fe(III) center are distributed with one electron in each of the five d-orbitals before any pairing occurs.

Reaction with Organic Substrates and Transformations

This compound complexes exhibit reactivity with a range of organic substrates, often serving as models for enzymatic reactions or as intermediates in catalytic organic synthesis.

As detailed previously, iron(III) methoxide can react with stabilized carbon radicals to accomplish C-O bond formation. nih.gov Furthermore, certain ferric methoxide complexes are capable of activating strong C-H bonds in hydrocarbons. nih.gov The complex Fe(III)(PY5)(OMe)2 reacts with substrates like derivatives of linoleic acid via a hydrogen atom abstraction mechanism, which models the rate-determining step in the action of lipoxygenase enzymes. nih.govresearchgate.net

In the broader context of catalysis, iron-based systems are used for the oxidation of methanol (B129727), a transformation closely related to this compound chemistry. Iron oxide and iron-molybdenum catalysts are used industrially to convert methanol to formaldehyde. researchgate.net Depending on the specific catalyst formulation and reaction conditions, other partial oxidation products such as dimethyl ether and methyl formate (B1220265) can also be formed. bohrium.com The versatility of iron, which can readily cycle between multiple oxidation states, makes it a powerful catalyst for a wide array of transformations in organic chemistry, including reductions, cross-coupling reactions, and hydroaminations. nih.gov

Solvent Effects on this compound Reactivity

The reactivity of this compound, like many metal alkoxides, is profoundly influenced by the solvent in which reactions are conducted. While specific kinetic and mechanistic studies detailing the solvent effects on the reactivity of this compound are not extensively documented in publicly available research, general principles of coordination chemistry and reaction kinetics allow for a qualitative understanding of these effects. Solvents can modulate the reactivity of this compound through several mechanisms, including stabilization of reactive intermediates, coordination to the metal center, and influencing the aggregation state of the complex.

The choice of solvent can significantly impact the course and rate of reactions involving this compound. Solvents are not merely inert media but can actively participate in the reaction mechanism. masterorganicchemistry.com The polarity of the solvent, its ability to donate or accept hydrogen bonds (protic vs. aprotic nature), and its coordinating ability are all critical factors. masterorganicchemistry.com

In iron-catalyzed reactions where alkoxides are used as additives, the solvent has been shown to play a crucial role in the formation and stabilization of the active catalytic species. nih.govnih.gov While not directly studying this compound in isolation, these systems suggest that the solvent environment is key to controlling the speciation and, consequently, the reactivity of iron-alkoxide complexes. nih.gov For instance, in certain iron-catalyzed cross-coupling reactions, the solvent can influence the aggregation of organoiron intermediates, which in turn affects their catalytic activity. nih.gov

The interaction of the solvent with the iron center is a primary determinant of reactivity. Coordinating solvents can occupy vacant coordination sites on the iron atom, thereby sterically and electronically influencing its reactivity. This coordination can prevent substrate binding or, conversely, can be a necessary step in the catalytic cycle. The reversible exchange of solvent molecules for substrate molecules is a common feature in the mechanisms of many transition metal-catalyzed reactions. nih.gov

Furthermore, the polarity of the solvent can affect the stability of charged or polar transition states. According to the Hughes-Ingold rules, reactions that proceed through a transition state that is more polar than the reactants will be accelerated in more polar solvents. rsc.org Conversely, reactions where the transition state is less polar than the reactants will be slower in polar solvents. rsc.org The application of these principles to the reactions of this compound would require detailed knowledge of the specific reaction mechanism.

In the context of C-H bond activation by a ferric methoxide complex, which serves as a model for the enzyme lipoxygenase, the reactivity is dictated by the thermodynamics of the hydrogen atom abstraction step. researchgate.net While this study did not compare different solvents, it highlights that the electronic properties of the iron center, which can be tuned by the solvent, are critical for its reactivity. researchgate.net

The synthesis of iron oxide nanoparticles via solvothermal methods also underscores the importance of the solvent. In these processes, the solvent not only acts as the reaction medium but also influences the crystallization pathway of the product. researchgate.net For example, the thermal decomposition of iron precursors in different solvents leads to iron oxides with varying properties, indicating a direct role of the solvent in the chemical transformation at the molecular level. researchgate.net

Applications in Materials Science and Precursor Chemistry

Iron Methoxide (B1231860) as a Precursor for Advanced Materials Synthesis

Iron(II) methoxide is noted for its utility in chemical research and synthesis, including catalysis. thermofisher.com However, detailed studies on its specific use as a precursor for the synthesis of a wide range of advanced materials are not extensively available in the reviewed literature. The primary focus of existing research has been on its fundamental synthesis and characterization. acs.org

Synthesis of Metal Oxides and Mixed Metal Oxides

While various iron compounds such as iron acetate (B1210297) and iron furoate are utilized as precursors for iron oxide and mixed oxide nanoparticles beilstein-journals.org, the specific application of iron methoxide for this purpose is not detailed in the available research. The synthesis of mixed metal oxides, for instance, iron-molybdenum mixed oxides, often involves precursors like iron nitrate (B79036) in combination with molybdenum sources. researchgate.net A study on the synthesis of mixed metal oxide nanoparticles for photocatalytic degradation used iron(III) chloride hexahydrate among other metal salts, but not this compound. mdpi.com

Formation of Thin Films and Coatings

The formation of iron oxide thin films has been achieved through various methods like gas-phase deposition and metal-organic chemical vapor deposition (MOCVD), utilizing precursors such as iron pentacarbonyl. psu.eduelsevierpure.com Iron phosphate (B84403) is also used to create conversion coatings on ferrous metals to enhance paint adhesion and corrosion resistance. chemsoll.comgoogle.com However, the use of this compound as a direct precursor for thin film and coating applications is not specifically documented in the provided search results.

Nanomaterial Fabrication via this compound Decomposition

The thermal decomposition of organometallic compounds is a common method for synthesizing iron oxide nanoparticles. nih.gov Precursors like iron oleate (B1233923), iron pentacarbonyl, and iron oxyhydroxide are frequently used for the controlled synthesis of superparamagnetic iron oxide nanoparticles (SPIONs). rsc.org The size and properties of the resulting nanoparticles can be tuned by adjusting reaction parameters such as precursor concentration. rsc.org While the decomposition of iron precursors is a well-established technique for nanomaterial fabrication, specific research detailing the decomposition of this compound for this purpose is not present in the search results.

Role in Iron-Catalyzed Graphitization Processes

Iron-catalyzed graphitization is a process that utilizes an iron catalyst to convert carbon-rich precursors, including biomass, into graphitic carbons at lower temperatures than non-catalyzed methods. rsc.orgrsc.org This process typically involves the pyrolysis of a mixture of an iron precursor and an organic material. rsc.org The iron precursor decomposes to form iron or iron carbide nanoparticles which then catalyze the graphitization process. rsc.orgresearchgate.net Commonly used iron precursors in these studies include iron (III) nitrate, ammonium (B1175870) iron (III) citrate, and iron (III) chloride. diva-portal.orgbham.ac.uk There is no specific mention in the search results of this compound being used as a catalyst or precursor in iron-catalyzed graphitization.

Development of Functional Polymeric Materials via this compound Catalysis

Iron-based catalysts are recognized for their low cost and toxicity, making them attractive for various polymerization reactions. researchgate.net For instance, iron catalysts have been developed for atom transfer radical polymerization (ATRP). researchgate.net Iron complexes are also used in the dehydrocoupling polymerization of diols and silanes to produce poly(silylether)s. nih.gov Additionally, iron oxide nanoparticles can be embedded within polymer chains to create functional composite materials for applications like targeted MRI contrast agents or drug delivery vehicles. nih.govresearchgate.net However, the specific use of this compound as a catalyst for the development of functional polymeric materials is not detailed in the provided literature.

Sol-Gel Processing Utilizing this compound

The sol-gel process is a versatile method for producing solid materials, particularly metal oxides, from small molecules. mdpi.com For iron-based materials, this process often employs precursors like iron(III) nitrate to create iron oxide nanoparticles within a silica (B1680970) matrix. researchgate.netmdpi.comacs.org The self-assembly of iron oxide precursor micelles in sol-gel coatings has also been investigated. rsc.org While the sol-gel method is widely used for synthesizing iron-containing materials researchgate.net, there is no specific information in the search results about the utilization of this compound in these processes. The synthesis of iron molybdate (B1676688) catalysts, for example, has been explored via a sol-gel route using oxalic or malonic acid with other iron sources. rsc.org

Theoretical and Computational Chemistry Studies of Iron Methoxide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of the chemical bonds within iron methoxide (B1231860). These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Studies on related high-valent iron-oxo species provide a framework for understanding the iron-oxygen bond in iron methoxide. The bonding is characterized by a significant degree of covalency. nih.gov The interaction involves the iron d-orbitals and the oxygen p-orbitals, leading to the formation of both sigma (σ) and pi (π) bonds. For instance, in iron(IV)-oxo complexes, the Fe-O bond is formed from the interaction of the O-p(z) and Fe-d(z²) orbitals for the σ-bond, and the O-p(x/y) with the Fe-d(xz/yz) orbitals for the π-bonds. nih.gov

Computational studies on formally iron(IV) complexes stabilized by related nitrogen-based ligands show that a strongly covalent Fe–N π-interaction is crucial for stabilizing the high oxidation state. rsc.org This involves a unique "inverted field" description for one π-bond, where the bonding electrons are more localized on the metal than the ligand, suggesting a significant iron(II) resonance character. rsc.org A similar high degree of covalency is expected in the Fe-O bond of this compound, influencing its stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the predominant computational method for studying transition metal complexes like this compound due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule based on its electron density rather than its complex wavefunction.

DFT is widely used to predict the stable three-dimensional arrangements of atoms (molecular geometries) and the preferred spin states of iron complexes. Iron compounds are known for their accessibility to multiple spin states, and DFT calculations can determine which state is energetically the most favorable. ucl.ac.uk

In a benchmark study that included iron complexes with a methoxide (CH₃O⁻) ligand, DFT calculations were performed to optimize the geometries for both Fe(II) and Fe(III) oxidation states. nih.gov For each oxidation state, the energies of different possible spin states were calculated. The results indicated that for both Fe(II) and Fe(III) complexes containing methoxide, the high-spin multiplicity was the lowest in energy. nih.gov This preference for high-spin states is a consequence of electron-electron repulsion and exchange energy, which is often underestimated in some DFT functionals, leading to challenges in accurately predicting spin-state energetics. ucl.ac.uk

| Iron Oxidation State | Possible Spin Multiplicities | Calculated Lowest-Energy Spin State | Reference |

|---|---|---|---|

| Fe(II) | High-Spin (Quintet), Low-Spin (Singlet) | High-Spin (Quintet) | nih.gov |

| Fe(III) | High-Spin (Sextet), Low-Spin (Doublet) | High-Spin (Sextet) | nih.gov |

DFT is a powerful tool for mapping out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves identifying all reactants, products, and intermediates, as well as locating the high-energy transition states that connect them. youtube.com

While specific DFT studies on the reaction mechanisms of this compound are not detailed in the provided sources, the methodology is well-established for iron-catalyzed reactions. For example, in the iron-catalyzed diazocarbonylation, DFT calculations were used to investigate the complete catalytic cycle. nih.gov The study predicted the activation free energy by identifying the rate-determining step, which involved the coordination of diazoalkane and subsequent N₂ extrusion. nih.gov Similarly, DFT has been used to explore the Fe(I)/Fe(II)/Fe(III) catalytic cycle in cross-coupling reactions, explaining product selectivity by comparing the energy barriers of competing pathways. nih.gov This approach allows researchers to understand how ligands and substrates interact with the iron center, guiding the design of more efficient catalysts.

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide detailed information about the energy levels and spatial distribution of these orbitals.

In related iron-oxo complexes, the strength and covalency of the Fe-O bond directly influence the character of the FMOs. nih.gov A highly covalent bond leads to significant oxygen character in the important FMOs, such as the unoccupied β-spin d(xz/yz) orbitals. nih.gov This high oxygen character activates these orbitals for electrophilic attack, playing a crucial role in the complex's reactivity. nih.gov Similarly, for an iron(IV) alkyl complex, the S=2 ground state places an electron in a π* orbital, leading to weaker Fe-N bonds and influencing its subsequent reactivity, such as ligand migration. rsc.org Analysis of the FMOs of this compound would likewise provide critical insights into its potential reaction pathways, identifying sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By integrating Newton's equations of motion, MD simulations generate trajectories that provide a dynamic picture of the system, revealing information about conformational changes, diffusion, and interactions with other molecules like solvents or reactants. mdpi.com The accuracy of an MD simulation is highly dependent on the quality of the force field, which is a set of parameters and equations describing the potential energy of the system. mdpi.com For reactive systems involving bond breaking and formation, specialized force fields like ReaxFF are employed. mdpi.com

Although specific MD simulation studies focused solely on this compound are not prevalent in the literature, the technique is widely applied to iron-containing systems. For instance, MD simulations have been used to study the adsorption of inhibitors on iron surfaces to prevent corrosion mdpi.com, thermal transport across iron oxide-hydrocarbon interfaces nih.gov, and the atomic-level mechanisms of iron nanoparticle oxidation. mdpi.com Applying MD to this compound could illuminate its behavior in solution, its interaction with biological molecules, or its aggregation properties, providing insights that are complementary to static quantum chemical calculations.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental measurements to validate the theoretical model. This synergy between theory and experiment is crucial for confirming computed electronic and geometric structures.

DFT and other quantum chemical methods can accurately predict a range of spectroscopic properties. For example, calculations on iron-oxo complexes have been used to analyze vibronic fine structure in magnetic circular dichroism (MCD) spectra, providing the Fe-O stretching frequency and bond length in the excited state. nih.gov This correlation between calculated and experimental data quantifies the contribution of π-bonding to the total Fe-O bond. nih.gov

Another powerful example is the prediction of Mössbauer spectroscopy parameters for iron-containing materials. A comprehensive study on various iron carbides used DFT to predict hyperfine fields (Bhf) and compared them with experimental values. researchgate.net The results showed remarkable agreement, particularly with the PBEsol functional, validating the accuracy of the computational approach. researchgate.net Such calculations for this compound could predict its Mössbauer, infrared (vibrational frequencies), or UV-Vis spectra, aiding in the interpretation of experimental data and providing a definitive characterization of its structure and bonding.

| Computational Method | Predicted Hyperfine Field (Bhf) in Tesla | Experimental Value (Tesla) | Reference |

|---|---|---|---|

| GGA-PBE | 32.7 | 33.0 | researchgate.net |

| GGA-PBEsol | 31.8 | ||

| LDA | 31.2 |

Future Directions and Emerging Research Avenues

Development of Novel Iron Methoxide (B1231860) Complexes with Tailored Reactivity

The design and synthesis of new iron complexes are central to advancing their application in catalysis. rsc.org For iron methoxide, future research is focused on creating complexes with precisely controlled reactivity and selectivity. This involves the strategic modification of the ligand environment around the iron center.

Researchers are exploring the use of multidentate ligands to create more robust and well-defined catalytic sites. For instance, the PY5 ligand (2,6-bis(bis(2-pyridyl)methoxymethane)pyridine) was developed to simulate the histidine-rich coordination sphere found in mammalian lipoxygenases, leading to a stable ferric methoxide species that mimics the enzyme's activity. acs.org Similarly, the synthesis of novel iron(III) complexes with bidentate 1,10-phenanthroline (B135089) ligands demonstrates the ongoing effort to create structurally diverse catalysts. rsc.org

The reactivity of these complexes can be fine-tuned by altering the electronic and steric properties of the ligands. This tailored approach allows for the optimization of catalysts for specific applications, such as C-H bond activation or selective oxidation reactions. mdpi.comacs.org The development of iron catalysts with ligands tailored for specific reactions has expanded the scope of accessible chemical transformations. mdpi.com Future work will likely involve computational modeling to predict the properties of new complexes before their synthesis, accelerating the discovery of highly efficient and selective catalysts.

Table 1: Examples of Synthesized Iron Complexes with Modified Ligand Environments

| Complex Name | Ligand(s) | Key Research Finding |

| FeIII(PY5)(OMe)2 | PY5 (2,6-bis(bis(2-pyridyl)methoxymethane)pyridine), Methoxide | Models the active site of lipoxygenase and demonstrates C-H bond activation. acs.org |

| (CH3)2NH2[Fe(phen)Cl4] | 1,10-phenanthroline, Chloride | A novel iron(III) complex with a fully characterized structure, soluble in polar solvents like methanol (B129727). rsc.org |

| Chlorido[meso-N,N′-bis(5-fluorosalicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) | Halogenated Salen-type ligand | Demonstrates how ligand modification (halogenation) can be used to tune properties for potential applications like anticancer agents. nih.gov |

| [Fe(1naph-salo)3] | Substituted salicylaldehyde | Part of a series of novel neutral iron(III) complexes synthesized to study interactions with biological molecules. mdpi.com |

Integration of this compound in Sustainable Chemical Technologies

The push towards "green chemistry" has positioned iron-based catalysts as a sustainable alternative to those based on noble metals. catalysis.blog Iron's natural abundance and low toxicity are key advantages for developing environmentally benign chemical processes. mdpi.comrsc.org this compound, as a precursor or active catalytic species, is integral to this transition.

Future research will focus on incorporating this compound catalysts into sustainable processes such as:

Biomass Conversion: Utilizing renewable feedstocks like biomass to produce valuable chemicals and fuels. catalysis.blog

C-H Functionalization: Developing direct and atom-economical methods for creating complex molecules, avoiding multiple synthetic steps and reducing waste. mdpi.com

Oxidation Reactions: Employing environmentally friendly oxidants like O2 or H2O2 for selective oxidation processes, which is a more sustainable choice for industrial applications. mdpi.com

The development of heterogeneous iron catalysts, where the catalytic species is supported on materials like zeolites, carbon nanotubes, or metal-organic frameworks (MOFs), is a particularly promising avenue. mdpi.commdpi.com These supported catalysts are easier to separate from reaction mixtures, allowing for recycling and reuse, which is a cornerstone of sustainable technology. mdpi.com For example, iron-based MOFs have been developed for the continuous gas-phase oxidation of methane (B114726) to methanol, showcasing the potential for these materials in large-scale sustainable processes. acs.org The synergy between the iron active site and the support material can lead to enhanced activity and stability. mdpi.comrsc.org

Advanced Characterization under Operando Conditions

A significant challenge in catalysis research is understanding how a catalyst functions under real reaction conditions. Traditional characterization techniques often study catalysts in isolation, which may not accurately represent their structure and behavior during a chemical transformation. acs.org Operando spectroscopy addresses this by allowing researchers to probe the catalyst while the reaction is in progress. acs.orgoup.com

For this compound-based systems, operando techniques are crucial for elucidating complex reaction mechanisms. acs.org Techniques such as operando infrared (IR) spectroscopy can track the evolution of surface species and reaction intermediates in real-time, providing direct insight into the catalytic cycle. acs.orgornl.gov For example, an operando IR study of an iron-catalyzed hydromagnesiation reaction revealed a complex 12-step mechanism, explaining the observed kinetic behavior that could not be understood from conventional analysis alone. acs.org

Future research will increasingly rely on a combination of operando techniques, such as Raman spectroscopy, X-ray diffraction (XRD), and X-ray absorption spectroscopy (XAS), coupled with online product analysis (e.g., mass spectrometry or gas chromatography). oup.comornl.govresearchgate.net This multi-technique approach provides a holistic view of the catalyst's dynamic structural changes and its corresponding catalytic performance. acs.orgresearchgate.net Applying these methods to this compound catalysis will be essential for the rational design of improved catalysts, moving beyond trial-and-error approaches to a more predictive science. researchgate.net

Table 2: Operando Techniques for Catalyst Characterization

| Technique | Information Provided | Example Application for Iron Catalysts |

| Infrared (IR) Spectroscopy | Identifies surface adsorbates, reaction intermediates, and the chemical nature of catalytic sites. acs.orgornl.gov | Elucidating the complex mechanism of iron-catalyzed hydromagnesiation of styrene. acs.org |

| Raman Spectroscopy | Probes the structure and transformation of catalyst phases. oup.com | Tracking the structural evolution of iron oxides to iron carbides during CO₂ hydrogenation. researchgate.net |

| X-ray Diffraction (XRD) | Determines the crystalline structure and phase composition of the catalyst. researchgate.net | Observing the phase transformation of iron oxides during activation and reaction. researchgate.net |

| X-ray Absorption Spectroscopy (XAS) | Provides information on the local coordination environment and oxidation state of the metal center. acs.org | Studying adsorbate-induced structural changes in iron-containing zeolites. acs.org |

Exploration of Bio-Inspired Catalysis with this compound Analogues

Nature has evolved highly efficient iron-containing enzymes that perform complex chemical transformations under mild conditions. rsc.orgchimia.ch A major goal in catalysis is to develop synthetic mimics of these enzymes that can replicate their remarkable activity and selectivity. chimia.chnih.gov this compound complexes are valuable tools in this endeavor, serving as models for the active sites of non-heme iron enzymes like lipoxygenase and methane monooxygenase. acs.orgtdx.cat

In lipoxygenase, the active site is believed to be a ferric hydroxide (B78521) species that initiates catalysis by abstracting a hydrogen atom. acs.org Researchers have synthesized a ferric methoxide complex, FeIII(PY5)(OMe)2, that structurally and chemically resembles this proposed active site. acs.org Studies of this complex's reactivity with various substrates support a hydrogen atom abstraction mechanism, providing strong evidence for the proposed enzymatic pathway. acs.org

Future research in this area will focus on:

Developing more sophisticated ligand systems that better replicate the protein environment of the enzyme's active site, including the "2-His-1-Carboxylate facial triad" motif common in many non-heme iron oxygenases. chimia.chscispace.com

Encapsulating bio-inspired iron complexes within porous materials like metal-organic frameworks (MOFs). nih.gov This strategy mimics the protective and substrate-channeling role of the protein scaffold in natural enzymes. nih.gov

Utilizing computational design to build and screen new bio-inspired iron complexes for specific catalytic activities, such as the hydrogenation of carbon dioxide. rsc.org

By studying these bio-inspired this compound analogues, scientists can gain fundamental insights into the principles of enzymatic catalysis, which can then be applied to the design of novel, highly efficient catalysts for challenging chemical reactions. chimia.chtdx.cat

Q & A

Basic: What are the established methodologies for synthesizing high-purity iron methoxide, and how can researchers validate its structural integrity?

Answer:

this compound is typically synthesized via alkoxide exchange reactions under anhydrous conditions. A common method involves reacting iron(III) chloride with sodium methoxide in methanol, followed by vacuum distillation to remove volatile byproducts . To ensure purity and structural integrity:

- Characterization Techniques : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (NMR) spectroscopy to detect residual methanol or ligands, and elemental analysis (EA) to verify stoichiometry .

- Validation : Cross-reference data with published spectra (e.g., IR bands for Fe-O-CH3 at ~1050 cm⁻¹) and replicate synthesis in triplicate to assess batch-to-batch consistency .

Basic: How does this compound’s stability under varying environmental conditions (e.g., moisture, oxygen) impact experimental reproducibility?

Answer:

this compound is hygroscopic and prone to hydrolysis, forming iron oxides/hydroxides and methanol. To mitigate degradation:

- Storage : Use inert-atmosphere gloveboxes (<1 ppm O₂/H₂O) and seal samples in Schlenk tubes .

- Stability Assays : Monitor decomposition via thermogravimetric analysis (TGA) under controlled humidity and temperature. Compare kinetic degradation rates across storage conditions .

Advanced: How can researchers resolve contradictions in proposed reaction mechanisms involving this compound, such as in Meerwein-Ponndorf-Verley (MPV)-type reductions?

Answer:

Conflicting mechanistic proposals (e.g., direct hydride transfer vs. surface-mediated pathways) require multi-method validation:

- Kinetic Analysis : Vary free methoxide concentration ([OCH₃⁻]f) and temperature to distinguish rate-determining steps (Table I, ).

- Spectroscopic Probes : Use in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate species (e.g., surface-bound alkoxides) .

- Computational Modeling : Compare activation energies for proposed pathways using density functional theory (DFT) .

Advanced: What experimental strategies address inconsistencies in adsorption or catalytic performance data attributed to variations in this compound synthesis?

Answer:

Variability in surface reactivity often stems from differences in crystallite size, ligand density, or residual solvents:

- Standardization : Adopt a protocol specifying reaction time, temperature, and purification steps (e.g., Soxhlet extraction for ligand removal) .

- Pre-Screening : Characterize batches using BET surface area analysis and X-ray photoelectron spectroscopy (XPS) to quantify surface methoxide groups .

- Collaborative Validation : Share samples with independent labs to benchmark catalytic activity in model reactions (e.g., MPV reduction of ketones) .

Advanced: What analytical approaches are critical for distinguishing between surface-mediated vs. solution-phase reaction pathways in this compound-mediated transformations?

Answer:

- Surface Poisoning : Introduce catalytic inhibitors (e.g., triphenylphosphine) to selectively block surface sites and compare reaction rates .

- Isotopic Labeling : Use deuterated methanol (CD₃OD) to track hydrogen transfer pathways via mass spectrometry .

- In-Situ Spectroscopy : Employ X-ray absorption spectroscopy (XAS) to monitor changes in iron oxidation states during reactions .

Basic: What spectroscopic and chromatographic methods are most effective for quantifying residual methanol or methoxide ligands in this compound samples?

Answer:

- Residual Methanol : Analyze via gas chromatography (GC) with flame ionization detection (FID), calibrated against methanol standards .

- Ligand Quantification : Use Karl Fischer titration for trace water/methanol and integrate ¹H-NMR peaks (δ 3.3 ppm for CH₃O⁻) .

Advanced: How do competing acid-base equilibria in methanolic systems influence the apparent reactivity of this compound in nucleophilic substitution reactions?

Answer:

Methoxide ions (OCH₃⁻) participate in equilibria with methanol, affecting nucleophilicity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.